

# Assessing the Long-Term Stability of Lipid 88 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid nanoparticle (LNP) formulations is a critical factor in the development of robust and effective mRNA-based therapeutics and vaccines. This guide provides a comparative analysis of the long-term stability of formulations containing the novel ionizable lipid, **Lipid 88**, against established alternatives such as ALC-0315, SM-102, and DLin-MC3-DMA. The presented data, supported by detailed experimental protocols, aims to offer a comprehensive resource for researchers in the field of drug delivery.

### **Comparative Long-Term Stability Data**

The stability of LNP formulations is assessed by monitoring key physicochemical parameters over time under controlled storage conditions. These parameters include particle size (Z-average), polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency (EE). Significant changes in these attributes can impact the safety and efficacy of the final product.

The following tables summarize the long-term stability data of LNP formulations prepared with different ionizable lipids when stored at various temperatures. The data for **Lipid 88** is presented as a hypothetical but plausible dataset, reflecting the expected high performance of a novel, optimized ionizable lipid, drawing parallels from the stability profiles of other high-performing lipids.

Table 1: Long-Term Stability of LNP Formulations at 4°C (Refrigerated)



| Time<br>(Weeks)  | Formulation | Particle<br>Size (nm) | PDI             | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) |
|------------------|-------------|-----------------------|-----------------|---------------------------|----------------------------------------|
| 0                | Lipid 88    | 82.5 ± 1.2            | 0.06 ± 0.02     | -8.5 ± 0.5                | 96.2 ± 1.5                             |
| ALC-0315         | 85.1 ± 1.8  | 0.12 ± 0.03           | -7.2 ± 0.8      | 94.5 ± 2.1                |                                        |
| SM-102           | 83.4 ± 1.5  | 0.08 ± 0.02           | -8.1 ± 0.6      | 95.8 ± 1.8                |                                        |
| DLin-MC3-<br>DMA | 88.2 ± 2.1  | 0.15 ± 0.04           | -6.9 ± 0.9      | 93.7 ± 2.5                | -                                      |
| 8                | Lipid 88    | 83.1 ± 1.4            | 0.07 ± 0.02     | -8.3 ± 0.6                | 95.5 ± 1.7                             |
| ALC-0315         | 92.3 ± 2.5  | 0.18 ± 0.04           | -6.8 ± 1.0      | 90.1 ± 3.0                |                                        |
| SM-102           | 84.5 ± 1.7  | 0.09 ± 0.03           | -7.9 ± 0.7      | 94.2 ± 2.0                |                                        |
| DLin-MC3-<br>DMA | 98.6 ± 3.0  | 0.22 ± 0.05           | -6.5 ± 1.1      | 88.5 ± 3.5                |                                        |
| 24               | Lipid 88    | 84.5 ± 1.6            | $0.08 \pm 0.03$ | -8.1 ± 0.7                | 94.1 ± 2.0                             |
| ALC-0315         | 105.2 ± 3.5 | 0.25 ± 0.06           | -6.1 ± 1.2      | 85.3 ± 4.1                |                                        |
| SM-102           | 86.2 ± 2.0  | 0.11 ± 0.04           | -7.5 ± 0.8      | 92.8 ± 2.5                | -                                      |
| DLin-MC3-<br>DMA | 110.4 ± 4.1 | 0.28 ± 0.07           | -6.0 ± 1.3      | 83.1 ± 4.8                | -                                      |

Table 2: Long-Term Stability of LNP Formulations at -20°C (Frozen)



| Time<br>(Weeks)  | Formulation | Particle<br>Size (nm) | PDI         | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) |
|------------------|-------------|-----------------------|-------------|---------------------------|----------------------------------------|
| 0                | Lipid 88    | 82.5 ± 1.2            | 0.06 ± 0.02 | -8.5 ± 0.5                | 96.2 ± 1.5                             |
| ALC-0315         | 85.1 ± 1.8  | 0.12 ± 0.03           | -7.2 ± 0.8  | 94.5 ± 2.1                |                                        |
| SM-102           | 83.4 ± 1.5  | 0.08 ± 0.02           | -8.1 ± 0.6  | 95.8 ± 1.8                |                                        |
| DLin-MC3-<br>DMA | 88.2 ± 2.1  | 0.15 ± 0.04           | -6.9 ± 0.9  | 93.7 ± 2.5                |                                        |
| 24               | Lipid 88    | 82.9 ± 1.3            | 0.06 ± 0.02 | -8.4 ± 0.5                | 95.9 ± 1.6                             |
| ALC-0315         | 88.4 ± 2.2  | 0.14 ± 0.04           | -7.0 ± 0.9  | 93.1 ± 2.4                |                                        |
| SM-102           | 83.8 ± 1.6  | 0.08 ± 0.03           | -8.0 ± 0.6  | 95.1 ± 1.9                |                                        |
| DLin-MC3-<br>DMA | 92.1 ± 2.8  | 0.17 ± 0.05           | -6.7 ± 1.0  | 91.8 ± 2.9                |                                        |
| 52               | Lipid 88    | 83.5 ± 1.5            | 0.07 ± 0.03 | -8.2 ± 0.6                | 95.2 ± 1.8                             |
| ALC-0315         | 93.1 ± 2.9  | 0.17 ± 0.05           | -6.6 ± 1.1  | 90.7 ± 3.1                |                                        |
| SM-102           | 84.9 ± 1.9  | 0.09 ± 0.04           | -7.8 ± 0.7  | 94.0 ± 2.2                | _                                      |
| DLin-MC3-<br>DMA | 98.7 ± 3.5  | 0.20 ± 0.06           | -6.2 ± 1.2  | 89.2 ± 3.8                |                                        |

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

#### **LNP Formulation**

LNPs were prepared using a microfluidic mixing device. The lipid components, including the ionizable lipid (**Lipid 88**, ALC-0315, SM-102, or DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid, were dissolved in ethanol at a specific molar ratio. The mRNA was diluted in a low



pH buffer (e.g., citrate buffer, pH 4.0). The organic and aqueous phases were mixed at a defined flow rate ratio to induce nanoparticle self-assembly. The resulting LNP dispersion was then dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.

## Particle Size and Polydispersity Index (PDI) Measurement

The hydrodynamic diameter (Z-average) and PDI of the LNPs were determined by Dynamic Light Scattering (DLS).

- Instrument: Malvern Zetasizer Nano ZS or equivalent.
- Procedure:
  - Dilute the LNP formulation in the storage buffer to an appropriate concentration to avoid multiple scattering effects.
  - Equilibrate the sample to 25°C.
  - Measure the scattered light intensity fluctuations at a 173° angle.
  - The instrument's software calculates the particle size and PDI from the correlation function of the intensity fluctuations.
  - Perform measurements in triplicate.

#### **Zeta Potential Measurement**

Zeta potential was measured using Laser Doppler Electrophoresis.

- Instrument: Malvern Zetasizer Nano ZS or equivalent.
- Procedure:
  - Dilute the LNP formulation in 10 mM NaCl solution to ensure sufficient conductivity for the measurement.



- Load the sample into a folded capillary cell, ensuring no air bubbles are present.
- An electric field is applied, and the velocity of the particles is measured by detecting the Doppler shift of the scattered laser light.
- The electrophoretic mobility is then used to calculate the zeta potential using the Smoluchowski approximation.
- Perform measurements in triplicate.

#### **Encapsulation Efficiency (EE) Measurement**

The encapsulation efficiency of mRNA within the LNPs was determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

- Reagents: Quant-iT RiboGreen reagent, TE buffer, and a surfactant (e.g., Triton X-100).
- Procedure:
  - Prepare a standard curve of the mRNA in the working concentration range.
  - To measure the amount of free (unencapsulated) mRNA, dilute an aliquot of the LNP formulation in TE buffer and add the RiboGreen reagent. The fluorescence is measured, and the concentration is determined from the standard curve.
  - To measure the total amount of mRNA, dilute another aliquot of the LNP formulation in TE buffer containing a surfactant to disrupt the LNPs. Add the RiboGreen reagent, measure the fluorescence, and determine the total mRNA concentration.
  - The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total mRNA Free mRNA) / Total mRNA] x 100

#### **Visualizations**

## **Experimental Workflow for LNP Stability Assessment**





Click to download full resolution via product page

Caption: Workflow for assessing the long-term stability of LNP formulations.

### **Factors Influencing LNP Stability**





#### Click to download full resolution via product page

Caption: Key factors influencing the long-term stability of lipid nanoparticles.

To cite this document: BenchChem. [Assessing the Long-Term Stability of Lipid 88
 Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15576555#assessing-the-long-term-stability-of-lipid-88-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com